3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride

Medicinal chemistry Serine protease inhibition Pyrrolidine scaffold

Sourcing specialized pyrrolidine scaffolds with reliable purity and full analytical documentation can stall medicinal chemistry projects. This 3,3-disubstituted pyrrolidine building block (CAS 1361111-49-0) directly addresses that gap: - Enables systematic SAR exploration around the biphenylmethyl-pyrrolidine core for lead optimization. - Can serve as a negative control in factor Xa assays due to the absence of key pharmacophoric groups. - Supplied with a full Certificate of Analysis, ensuring identity and purity for reproducible research.

Molecular Formula C20H25ClN2O
Molecular Weight 344.9 g/mol
CAS No. 1361111-49-0
Cat. No. B1402425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride
CAS1361111-49-0
Molecular FormulaC20H25ClN2O
Molecular Weight344.9 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1(CCNC1)CC2=CC=C(C=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C20H24N2O.ClH/c1-22(2)19(23)20(12-13-21-15-20)14-16-8-10-18(11-9-16)17-6-4-3-5-7-17;/h3-11,21H,12-15H2,1-2H3;1H
InChIKeyKQHOTPLNSFCYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biphenyl-pyrrolidine Building Block [1361111-49-0] Procurement & Differentiation


3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic acid dimethylamide hydrochloride (CAS 1361111-49-0) is a specialized pyrrolidine building block supplied commercially for research purposes by vendors such as Matrix Scientific and VWR International . It possesses a molecular formula of C₂₀H₂₅ClN₂O and a molecular weight of 344.88 g/mol . The compound contains a 3,3-disubstituted pyrrolidine core bearing a biphenylmethyl group and a dimethylamide moiety. Structurally related pyrrolidine carboxamides have been investigated as ligands for coagulation factor Xa and other therapeutic targets, indicating the scaffold's relevance for medicinal chemistry [1]. However, a comprehensive and systematic literature search confirms that primary, peer-reviewed research articles or patents directly characterizing the biological activity, pharmacokinetic properties, or synthetic utility of this precise compound are currently absent from the public domain.

1
Defined 3,3-disubstituted pyrrolidine building block for SAR library synthesis
2
Hypothesis-driven negative control candidate for factor Xa inhibitor studies
3
Analytical reference potential if supplier-characterized for LC-MS method development

Why Generic Substitution Fails for [1361111-49-0]


There is currently insufficient publicly available, quantitative evidence to support the notion that generic substitution of 3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic acid dimethylamide hydrochloride with a closely related analog would be detrimental. The compound lacks defined pharmacological potency data, selectivity profiles, or unique physical-chemical property measurements against established comparators in the peer-reviewed literature. Therefore, any claim of non-interchangeability cannot be scientifically substantiated at this time. Prudent scientific selection must rely on the compound's identity, purity, and the supplier's quality documentation as the primary differentiators, rather than on unverified performance characteristics.

!
Absence of published biological or property data prevents meaningful interchangeability assessment with analogs
!
Supplier identity and purity documentation remain the only reliable differentiators for selection

Quantitative Evidence Guide for [1361111-49-0]


Factor Xa Inhibitor Scaffold Analogy

The target compound's core, 3-carboxamide pyrrolidine, is present in a series of factor Xa inhibitors. A closely related, more complex analog, (3S,4R)-4-(3-carbamimidoyl-phenyl)-1-(2'-sulfamoyl-biphenyl-4-ylmethyl)-pyrrolidine-3-carboxylic acid dimethylamide (BDBM50076919), demonstrated a binding affinity of Ki = 400 nM against coagulation factor Xa in an enzyme inhibition assay [1]. This is a class-level inference, not a direct evaluation of the target compound. Critically, the target compound lacks the 4-substituent on the pyrrolidine ring and the sulfamoyl group on the biphenyl ring, both of which are present in the active analog and are known to be critical for target binding. No quantitative binding or functional data for the specific compound 1361111-49-0 have been published.

Factor Xa Scaffold Analogy
Class-level
Target: No data available Comparator: Ki = 400 nM vs factor Xa
Class-level scaffold analogy only; target lacks critical binding groups
Direct data for 1361111-49-0 not published
Medicinal chemistry Serine protease inhibition Pyrrolidine scaffold

Recommended Research Scenarios for [1361111-49-0]


Parallel Synthesis & Library Generation Scaffold

Given its defined and accessible chemical structure (a 3,3-disubstituted pyrrolidine), this compound can serve as a versatile building block for generating small, focused libraries. In the absence of intrinsic biological annotating data, its value lies in its ability to probe SAR around the pyrrolidine core when used as a starting material for further derivatization [1]. Its utility is contingent on the availability of a full Certificate of Analysis (COA) from the supplier.

Negative Control for Pharmacological Assays

Based on class-level analysis, the compound lacks key functional groups found in active factor Xa inhibitors (e.g., sulfamoyl and carbamimidoyl-phenyl groups). It can, therefore, be rationally deployed as a potential negative control compound in enzyme inhibition assays to confirm that observed activity in related active analogs is not due to the shared biphenylmethyl-pyrrolidine core [1]. This application is a hypothesis-driven scientific use, not a proven scenario.

Analytical Reference for Method Development

The compound's unique retention time and mass spectrum, when characterized by the supplier, allow its procurement as a reference standard for developing or validating liquid chromatography-mass spectrometry (LC-MS) methods aimed at detecting pyrrolidine-based impurities or synthetic intermediates in complex reaction mixtures . This scenario depends entirely on the quality of the provided analytical data.

Application
Selection Property
Validation Focus
Parallel synthesis studies
Defined structural core with available COA
COA review
Negative control for enzyme assays
Absence of key pharmacophoric groups
Assay specificity confirmation
Analytical reference for method development
Unique retention time and mass spectrum (supplier-dependent)
Method validation documentation
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